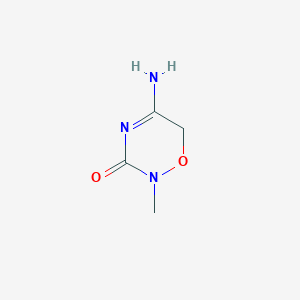
N~1~,N~6~-Dibutyl-N~1~,N~6~-dimethylhexane-1,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~6~-Dibutyl-N~1~,N~6~-dimethylhexane-1,6-diamine is a chemical compound with the molecular formula C16H36N2 It is a derivative of hexane-1,6-diamine, where the hydrogen atoms on the nitrogen atoms are replaced by butyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~6~-Dibutyl-N~1~,N~6~-dimethylhexane-1,6-diamine typically involves the alkylation of hexane-1,6-diamine. The process can be summarized as follows:
Starting Material: Hexane-1,6-diamine.
Alkylation: The hexane-1,6-diamine undergoes alkylation with butyl and methyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at elevated temperatures (around 80-100°C) to ensure complete alkylation.
Industrial Production Methods
In an industrial setting, the production of N1,N~6~-Dibutyl-N~1~,N~6~-dimethylhexane-1,6-diamine may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~6~-Dibutyl-N~1~,N~6~-dimethylhexane-1,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium, room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditions typically involve anhydrous solvents and low temperatures.
Substitution: Alkyl halides, acyl chlorides; reaction conditions include the presence of a base and elevated temperatures.
Major Products
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
N~1~,N~6~-Dibutyl-N~1~,N~6~-dimethylhexane-1,6-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a stabilizer for proteins and enzymes.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other materials due to its ability to form stable bonds with various substrates.
Mechanism of Action
The mechanism of action of N1,N~6~-Dibutyl-N~1~,N~6~-dimethylhexane-1,6-diamine involves its interaction with molecular targets through its amine groups. These interactions can include:
Binding to Enzymes: The compound can act as an inhibitor or activator of enzymes by binding to their active sites.
Formation of Complexes: It can form complexes with metal ions, which can be used in catalysis or as probes in analytical chemistry.
Stabilization of Proteins: The compound can stabilize protein structures by forming hydrogen bonds and hydrophobic interactions.
Comparison with Similar Compounds
N~1~,N~6~-Dibutyl-N~1~,N~6~-dimethylhexane-1,6-diamine can be compared with other similar compounds such as:
N~1~,N~6~-Dimethylhexane-1,6-diamine: Lacks the butyl groups, resulting in different chemical properties and reactivity.
N~1~,N~6~-Dibutylhexane-1,6-diamine: Lacks the methyl groups, which affects its solubility and interaction with other molecules.
Hexane-1,6-diamine: The parent compound, which has different reactivity due to the absence of alkyl substituents.
Properties
CAS No. |
58293-39-3 |
|---|---|
Molecular Formula |
C16H36N2 |
Molecular Weight |
256.47 g/mol |
IUPAC Name |
N,N'-dibutyl-N,N'-dimethylhexane-1,6-diamine |
InChI |
InChI=1S/C16H36N2/c1-5-7-13-17(3)15-11-9-10-12-16-18(4)14-8-6-2/h5-16H2,1-4H3 |
InChI Key |
PPUKVPIQJBMHST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)CCCCCCN(C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Butyl-3-[2-(2H-tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14618611.png)
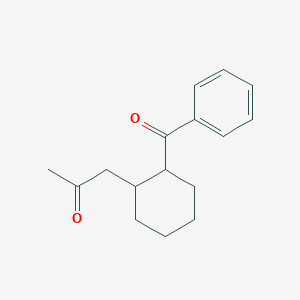

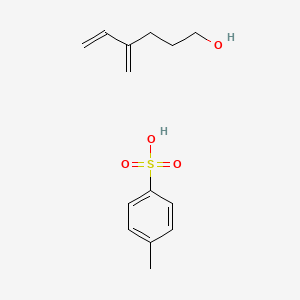
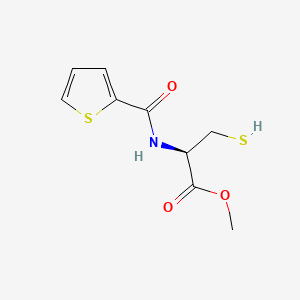


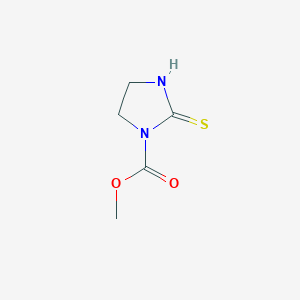

![7-Fluoro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14618671.png)
![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphate](/img/structure/B14618673.png)
![N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14618677.png)
![Benzenecarbothioamide, 4,4'-[dithiobis(methylene)]bis-](/img/structure/B14618682.png)
